molecular formula C14H11BrClN3S B15082327 3-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 769144-09-4

3-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B15082327
CAS No.: 769144-09-4
M. Wt: 368.7 g/mol
InChI Key: GOAAODQCNKFAJP-RQZCQDPDSA-N
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Description

3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H11BrClN3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities. This compound is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 3-bromobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can interfere with biological processes. These interactions can lead to the inhibition of enzymes or the disruption of cellular functions, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity. The combination of these halogens with the thiosemicarbazone moiety provides a distinctive set of chemical and biological properties that are not commonly found in other similar compounds .

Properties

CAS No.

769144-09-4

Molecular Formula

C14H11BrClN3S

Molecular Weight

368.7 g/mol

IUPAC Name

1-[(E)-(3-bromophenyl)methylideneamino]-3-(3-chlorophenyl)thiourea

InChI

InChI=1S/C14H11BrClN3S/c15-11-4-1-3-10(7-11)9-17-19-14(20)18-13-6-2-5-12(16)8-13/h1-9H,(H2,18,19,20)/b17-9+

InChI Key

GOAAODQCNKFAJP-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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